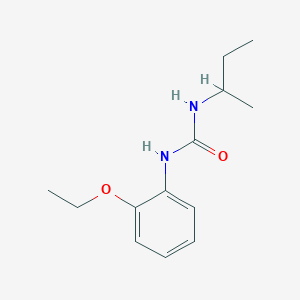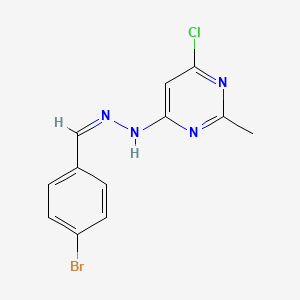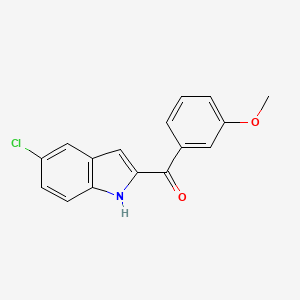![molecular formula C14H19ClN2O4S B5365370 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, also known as CEPC, is a chemical compound that has been widely studied for its potential uses in scientific research. CEPC is a piperidine-based compound with a sulfonyl group and a chloro-ethoxyphenyl group attached to it.
作用机制
The mechanism of action of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter receptors. This compound has been shown to enhance the activity of AMPA receptors, which are important for synaptic plasticity and memory formation. This compound has also been shown to inhibit the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance memory and learning in animal models, as well as to have neuroprotective effects. This compound has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is that it has been shown to have neuroprotective effects and to enhance memory and learning in animal models, which makes it a promising compound for the development of new drugs for the treatment of neurological disorders. Another advantage is that this compound has been shown to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of new anticancer drugs.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects. Another limitation is that further studies are needed to fully understand the biochemical and physiological effects of this compound.
未来方向
There are several future directions for the study of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide. One direction is to further investigate its mechanism of action and its potential uses in the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to investigate its potential uses in cancer research, particularly in the development of new anticancer drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its potential side effects.
合成方法
The synthesis method of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide involves the reaction between 3-chloro-4-ethoxyaniline and piperidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified by recrystallization or column chromatography.
科学研究应用
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been studied for its potential uses in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to enhance memory and learning in animal models. This compound has also been studied for its potential uses in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-21-13-6-5-11(8-12(13)15)22(19,20)17-7-3-4-10(9-17)14(16)18/h5-6,8,10H,2-4,7,9H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMAIAFRIABQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B5365288.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5365291.png)
![ethyl 2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5365295.png)
![N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5365299.png)
![3-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B5365301.png)
![6-[3-(hydroxymethyl)phenyl]-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5365306.png)
![11-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5365327.png)
![(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxo-1-phenylethanol](/img/structure/B5365334.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)


![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)